molecular formula C18H34O9 B605145 Carboxy-PEG5-t-butyl ester CAS No. 1309460-29-4

Carboxy-PEG5-t-butyl ester

Cat. No. B605145
M. Wt: 394.46
InChI Key: ILIIUHKWCBCCNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carboxy-PEG5-t-butyl ester is a biochemical compound with the molecular formula C18H34O9 and a molecular weight of 394.46 . It is used for proteomics research .


Synthesis Analysis

The synthesis of esters like Carboxy-PEG5-t-butyl ester typically involves the reaction of carboxylic acids with alcohols . Recent advances in the synthesis of carboxylic acid esters have been summarized based on the utilization of carboxylic acids as electrophiles or nucleophiles in reactions .


Chemical Reactions Analysis

Esterification and hydrolysis are common reactions involving esters. Esterification is the reaction of carboxylic acids and alcohols to form esters, while hydrolysis is the reverse reaction, starting by the supply of a byproduct - water .


Physical And Chemical Properties Analysis

Carboxy-PEG5-t-butyl ester is a liquid at 20°C and should be stored under inert gas at -20°C. It is sensitive to light, moisture, and heat .

Scientific Research Applications

  • Conversion to Other Functional Groups

    • tert-Butyl esters can be converted to other functional groups. For example, the reaction of tert-butyl esters with SOCl2 at room temperature provides acid chlorides in very good yields .
    • Methods of Application: This conversion typically involves the reaction of the tert-butyl ester with SOCl2 at room temperature .
    • Results: The conversion of tert-butyl esters to other functional groups can provide a versatile tool for organic synthesis .
  • Synthetic Incorporation into Antibody-Drug Conjugates or Proteolysis-Targeting Chimeras (PROTAC® Molecules) for Targeted Protein Degradation

    • While not specific to “Carboxy-PEG5-t-butyl ester”, similar PEG derivatives have been used in the synthetic incorporation into antibody-drug conjugates or proteolysis-targeting chimeras (PROTAC® molecules) for targeted protein degradation .
  • Conversion to Acid Chlorides

    • The reaction of tert-butyl esters with SOCl2 at room temperature provides acid chlorides in very good yields, whereas benzyl, methyl, ethyl, and isopropyl esters are essentially unreactive .
    • Methods of Application: This conversion typically involves the reaction of the tert-butyl ester with SOCl2 at room temperature .
    • Results: The conversion of tert-butyl esters to other functional groups can provide a versatile tool for organic synthesis .

properties

IUPAC Name

3-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O9/c1-18(2,3)27-17(21)5-7-23-9-11-25-13-15-26-14-12-24-10-8-22-6-4-16(19)20/h4-15H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILIIUHKWCBCCNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carboxy-PEG5-t-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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